4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide
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Overview
Description
4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a thiazolidinone ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 4-methylphenylthiosemicarbazide under basic conditions to form the thiazolidinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of:
Properties
CAS No. |
303093-08-5 |
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Molecular Formula |
C17H13BrN2O2S |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11-2-8-14(9-3-11)20-15(21)10-23-17(20)19-16(22)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3 |
InChI Key |
INMPWYSCPZJUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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